レナチニブ不純物F

概要

説明

Clinical Outcomes and Biomarker Assessment of Lenvatinib

Lenvatinib is a potent oral medication that acts as a multitargeted tyrosine kinase inhibitor, targeting various receptors such as VEGFR1-VEGFR3, FGFR1-FGFR4, PDGFRα, RET, and KIT. These receptors are involved in tumor angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors, allowing them to grow. A phase 2 clinical trial was conducted to assess the efficacy of lenvatinib in patients with advanced, radioiodine-refractory, differentiated thyroid cancer (RR-DTC). The trial was prompted by positive phase 1 results in solid tumors, indicating the potential of lenvatinib in treating such conditions .

LC-MS/MS Method Development and Validation for Lenvatinib Impurities

The study of lenvatinib impurities is crucial in pharmaceutical analysis, particularly for ensuring the safety and efficacy of the drug in treating thyroid cancer. A specific method using LC-MS/MS was developed and validated to analyze lenvatinib and its related impurities in rat plasma. This method is significant for conducting pharmacokinetic studies, which are essential for understanding how the drug is absorbed, distributed, metabolized, and excreted in the body.

The optimized process for the analysis involved gradient elution with a flow rate of 1 mL/min using an X-Bridge phenyl column. The mobile phase consisted of a buffer and acetonitrile mixture. Carfilzomib was used as the internal standard, and impurity-4 was identified as the active metabolite. The method demonstrated excellent linearity in the range of 10 percent to 200 percent of rat plasma, with an R2 value of 0.999 for each analyte. The validation parameters, including precision, recovery, accuracy, and stability, met the USFDA guidelines, confirming the reliability of the method for investigating lenvatinib impurities .

科学的研究の応用

癌治療抵抗性機構

レナチニブ不純物F: は、癌治療における抵抗性機構の理解に重要な役割を果たします。 マルチターゲットチロシンキナーゼ阻害剤として、レナチニブはアポトーシスの促進、血管新生抑制、腫瘍細胞増殖抑制、免疫応答調節において有効性を示しています . しかし、レナチニブに対する抵抗性は発達し、不純物Fなどの不純物を研究することで、関与する分子機構を特定することができます。 これには、細胞死または増殖の調節、組織学的変換、代謝、輸送プロセス、エピジェネティクスが含まれます .

癌治療のための予測バイオマーカー

This compoundに関する研究は、癌治療のための潜在的な予測バイオマーカーの特定に貢献しています。 レナチニブに関連する抵抗性パターンを分析することで、科学者はこの薬剤への反応を予測するバイオマーカーを発見できます。 これは、癌治療の個別化と治療効果の向上に不可欠です .

併用療法の開発

This compoundの研究は、併用療法の開発を助けます。 抵抗性機構と潜在的なバイオマーカーを理解することで、レナチニブと他の薬剤を戦略的に組み合わせることで、抵抗性を克服し、治療成績を向上させることができます。 現在、このような組み合わせを検討する臨床試験が進行しており、より効果的な癌治療につながる可能性があります .

作用機序

Target of Action

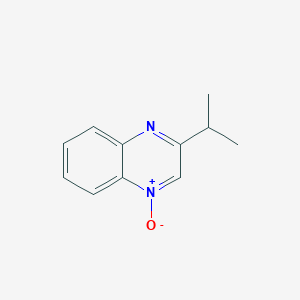

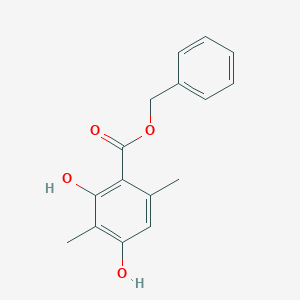

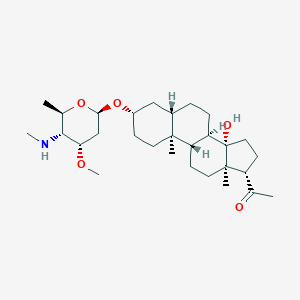

Lenvatinib Impurity F, also known as “4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylic acid”, is a multi-targeted tyrosine kinase inhibitor . It primarily targets vascular endothelial growth factor receptors (VEGFR) 1–3, fibroblast growth factor receptors (FGFR) 1–4, platelet-derived growth factor receptor-alpha (PDGFRα), and proto-oncogenes RET and KIT . These targets play a crucial role in promoting apoptosis, suppressing angiogenesis, inhibiting tumor cell proliferation, and modulating the immune response .

Mode of Action

Lenvatinib inhibits the kinase activities of its targets, blocking the receptors required for tumor growth and blood vessel development . This inhibition disrupts the activation of signal transduction pathways involved in the normal regulation of cellular processes, such as cell proliferation, migration, apoptosis, and differentiation . It also affects pathogenic angiogenesis, tumor growth, and cancer progression .

Biochemical Pathways

The inhibition of the aforementioned targets by Lenvatinib affects several biochemical pathways. For instance, the overexpression of FGFR accompanied by the activation of RAS/RAF/ERK and PI3K/AKT/mTOR signaling contributes to lenvatinib resistance . These pathways regulate cell death or proliferation, histological transformation, metabolism, transport processes, and epigenetics .

Pharmacokinetics

Following oral administration, Lenvatinib is absorbed rapidly and is metabolized extensively prior to excretion . This metabolism is mediated by multiple pathways, and several metabolites of Lenvatinib have been identified . Exposure to Lenvatinib is increased in patients with severe hepatic impairment, indicating that dose reduction must be considered for those patients .

Result of Action

The inhibition of the kinase activities of its targets by Lenvatinib leads to the promotion of apoptosis, suppression of angiogenesis, inhibition of tumor cell proliferation, and modulation of the immune response . This results in potent antitumor activity against various human cancer cell lines .

Action Environment

The action, efficacy, and stability of Lenvatinib can be influenced by various environmental factors. For instance, the development of resistance to Lenvatinib has been observed with the gradual increase in its application . Furthermore, the exposure to Lenvatinib is increased in patients with severe hepatic impairment, indicating that the patient’s health status can influence the compound’s action .

特性

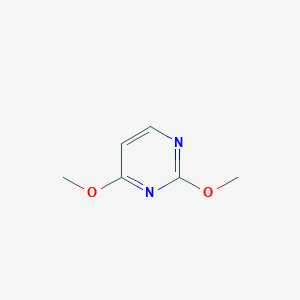

IUPAC Name |

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O5/c1-29-19-10-17-13(9-14(19)20(26)27)18(6-7-23-17)30-12-4-5-16(15(22)8-12)25-21(28)24-11-2-3-11/h4-11H,2-3H2,1H3,(H,26,27)(H2,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPCSJGFZLUZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)O)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201118571 | |

| Record name | 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201118571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

417717-21-6 | |

| Record name | 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=417717-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201118571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

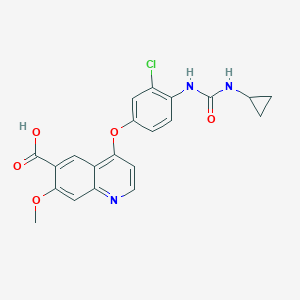

![Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-](/img/structure/B108395.png)

![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)